molecular formula C7H15NO2Si B14428156 Trimethylsilyl (1E)-N-acetylethanimidate CAS No. 85096-00-0

Trimethylsilyl (1E)-N-acetylethanimidate

Cat. No.: B14428156
CAS No.: 85096-00-0
M. Wt: 173.28 g/mol
InChI Key: YIXHFUKCINSEII-UHFFFAOYSA-N
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Description

Trimethylsilyl (1E)-N-acetylethanimidate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly as a protecting group for functional groups such as alcohols and amines. The trimethylsilyl group imparts chemical inertness and a large molecular volume, making it useful in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl (1E)-N-acetylethanimidate typically involves the reaction of trimethylsilyl chloride with N-acetylethanimidate under anhydrous conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl (1E)-N-acetylethanimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes .

Scientific Research Applications

Trimethylsilyl (1E)-N-acetylethanimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl (1E)-N-acetylethanimidate involves the formation of a stable trimethylsilyl ether or amine. This protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom. The trimethylsilyl group can be removed under acidic conditions or by using fluoride ions, regenerating the original functional group .

Comparison with Similar Compounds

    Trimethylsilyl chloride: Used for similar protecting group applications.

    Bis(trimethylsilyl)acetamide: Another protecting group reagent.

    Trimethylsilyl cyanide: Used in cyanation reactions.

Uniqueness: Trimethylsilyl (1E)-N-acetylethanimidate is unique due to its specific structure and reactivity, which make it particularly suitable for protecting groups in organic synthesis. Its stability and ease of removal under mild conditions further enhance its utility in various applications .

Properties

CAS No.

85096-00-0

Molecular Formula

C7H15NO2Si

Molecular Weight

173.28 g/mol

IUPAC Name

trimethylsilyl N-acetylethanimidate

InChI

InChI=1S/C7H15NO2Si/c1-6(9)8-7(2)10-11(3,4)5/h1-5H3

InChI Key

YIXHFUKCINSEII-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=O)C)O[Si](C)(C)C

Origin of Product

United States

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